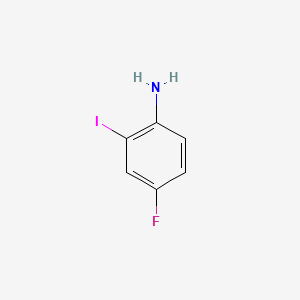







|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4](I)[CH:3]=1.O=[C:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][CH:12]1[C:11]2[NH:6][C:5]3[CH:7]=[CH:8][C:2]([F:1])=[CH:3][C:4]=3[C:15]=2[CH2:14][CH2:13]1)[CH3:21]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(N)C=C1)I
|
|
Name
|
|
|
Quantity
|
6.57 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(CCC1)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
121 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After this time, the benzene was removed under distillation
|
|
Type
|
ADDITION
|
|
Details
|
Then, 60 ml of DMF was added
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was degassed before 19 ml of Hunig's base
|
|
Type
|
ADDITION
|
|
Details
|
were added successively
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
To quench
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction, 300 ml of 1 N HCl and 200 ml of ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through Celite
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the acidic phase was extracted twice with 200 ml of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was further purified by flash chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 100% toluene
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC1CCC2=C1NC=1C=CC(=CC21)F)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.36 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |